molecular formula C8H4Br2O2 B3014239 3,5-Dibromo-3H-isobenzofuran-1-one CAS No. 102126-70-5

3,5-Dibromo-3H-isobenzofuran-1-one

Cat. No.: B3014239
CAS No.: 102126-70-5
M. Wt: 291.926
InChI Key: AVHYDEJTOWNHJV-UHFFFAOYSA-N
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Description

3,5-Dibromo-3H-isobenzofuran-1-one is a chemical compound with the molecular formula C8H4Br2O2. It is characterized by the presence of two bromine atoms attached to the benzofuranone ring. This compound is known for its unique chemical properties and has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dibromo-3H-isobenzofuran-1-one typically involves the bromination of isobenzofuranone derivatives. One common method includes the use of bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 3 and 5 positions of the benzofuranone ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yield and purity of the final product. The use of environmentally benign solvents and reagents is also emphasized to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions: 3,5-Dibromo-3H-isobenzofuran-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3,5-Dibromo-3H-isobenzofuran-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-Dibromo-3H-isobenzofuran-1-one involves its interaction with specific molecular targets. The bromine atoms in the compound can participate in halogen bonding, which influences its reactivity and interaction with biological molecules. The compound may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects .

Comparison with Similar Compounds

  • 3,4-Dibromo-3H-isobenzofuran-1-one
  • 3,5-Dichloro-3H-isobenzofuran-1-one
  • 3,5-Diiodo-3H-isobenzofuran-1-one

Comparison: 3,5-Dibromo-3H-isobenzofuran-1-one is unique due to the presence of bromine atoms, which impart distinct chemical and physical properties compared to its chloro and iodo analogs. The bromine atoms enhance the compound’s reactivity and influence its biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

3,5-dibromo-3H-2-benzofuran-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Br2O2/c9-4-1-2-5-6(3-4)7(10)12-8(5)11/h1-3,7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVHYDEJTOWNHJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(OC2=O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Br2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a suspension of 5-bromoisobenzofuran-1(3H)-one (5 g, 23.5 mmol) in anhydrous carbon tetrachloride (50 mL) was added N-bromosuccinimide (4.18 g, 23.5 mmol) and a catalytic amount of benzoyl peroxide. The reaction mixture was heated under reflux for 2.5 hours. After cooling, the precipitated solid was filtered off, and the filtrate was concentrated on a rotary evaporator. The residual solid was partitioned between methylene chloride and water. The organic phase was washed with brine, and concentrated. The residue was purified by flash chromatography on silica gel eluting with 20% ethyl acetate in hexanes to yield the title compound. MS (ESI) m/z 290 (M+H)+.
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Synthesis routes and methods II

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Synthesis routes and methods III

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Synthesis routes and methods IV

Procedure details

The mixture of 5-bromo-3H-isobenzofuran-1-one (A3) (51.5 g, 242 mmol) in bromobenzene (100 mL) is heated to 158° C. Bromine (18.8 mL, 363 mmol) is added dropwise to the mixture over 2 h. The mixture is stirred for another 30 min. at 158° C. The bromobenzene is removed by distillation under vacuum. The residue is vacuum dried 1 hour at 120° C. to yield a black crystalline residue. Recrystallization: The residue is dissolved in hot isopropyl ether (300 mL). Activated charcoal (1 g) is added, stirred and filtered while hot. The filtrate is cooled in ice-water bath (0° C.) over night. The solid is filtered and is rinsed with cold isopropyl ether (2×10 mL) and vacuum dry over KOH (KOH) to yield 3,5-dibromo-3H-isobenzofuran-1-one (B3) (38 g, 54%, mp: 100° C.).
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Synthesis routes and methods V

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5-bromoisobenzofuran-1(3H)-one (E)-2,2′-(diazene-1,2-diyl)bis(2-methylpropanenitrile) (0.540 g, 3.29 mmol) and 1-bromopyrrolidine-2,5-dione (5.85 g, 32.86 mmol) were dissolved CCl4 and heated at reflux for 2 hours. The reaction was cooled and filtered, the filtrate was evaporated to afford the desired material, as a yellow solid (6.05 g, 63.1% yield), which was used directly in the next stage.
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